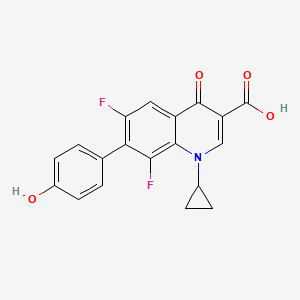

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid

Übersicht

Beschreibung

CP 115953 inhibits topoisomerase II activity via an interaction with the enzyme and not by DNA unwinding. CP 115953 stimulates cytokine production by lymphocytes.

Biologische Aktivität

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 281.21 g/mol. Its structure features a quinolone core with cyclopropyl and difluoro substitutions, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.21 g/mol |

| CAS Number | 154093-72-8 |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Sealed, dry, room temperature |

Antimicrobial Properties

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it possesses superior antibacterial properties compared to other quinolone derivatives, particularly against strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. The presence of the cyclopropyl group and difluoro substitutions enhances its binding affinity to these targets .

Antiviral Activity

Recent studies have also highlighted the potential of this compound as an anti-HIV agent. A quantitative structure-activity relationship (QSAR) analysis revealed that certain electron-donating groups enhance its effectiveness against HIV by inhibiting viral replication .

Case Studies

- Antibacterial Efficacy : In vitro studies demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against E. coli, showcasing its potency compared to standard antibiotics like ciprofloxacin .

- Anti-HIV Activity : A study reported that derivatives of this compound were effective in reducing viral load in infected cell lines, suggesting potential for development in antiviral therapies .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the quinolone structure significantly impact biological activity. Key findings include:

- Cyclopropyl Substitution : Essential for maintaining antibacterial potency.

- Fluorine Atoms : The presence of fluorine enhances lipophilicity and bioavailability.

- Hydroxyphenyl Group : Contributes to increased interaction with target enzymes, improving efficacy.

Table 2: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl Group | Essential for antibacterial activity |

| Difluoro Substitution | Increases binding affinity |

| Hydroxyphenyl Group | Enhances enzyme interaction |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid has a molecular formula of and a molecular weight of approximately 295.24 g/mol. Its structure is characterized by a quinolone core with various functional groups that enhance its biological activity.

Antimicrobial Activity

One of the primary applications of this compound is its use as an antimicrobial agent . Research indicates that it exhibits significant activity against a range of bacterial pathogens. The mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Case Study: Efficacy Against Drug-Resistant Strains

A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively inhibited the growth of multi-drug resistant Staphylococcus aureus strains, showcasing its potential as an alternative treatment option in antibiotic resistance scenarios .

Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for its antiviral properties . Preliminary studies suggest it may interfere with viral replication processes.

Case Study: Inhibition of Viral Replication

Research conducted on the compound's efficacy against influenza viruses showed promising results, indicating that it could reduce viral titers in infected cell cultures by targeting viral RNA polymerase .

Anti-inflammatory Effects

The compound also displays potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: In Vivo Studies

In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in animal models of arthritis. The mechanism appears to involve modulation of pro-inflammatory cytokines .

Data Table: Summary of Applications

Eigenschaften

IUPAC Name |

1-cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2NO4/c20-14-7-12-17(16(21)15(14)9-1-5-11(23)6-2-9)22(10-3-4-10)8-13(18(12)24)19(25)26/h1-2,5-8,10,23H,3-4H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQTYKAFNUVODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)C4=CC=C(C=C4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159795 | |

| Record name | CP 115953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136440-70-5 | |

| Record name | CP 115953 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136440705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 115953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.